1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13(25)24-20(15-6-7-17-19(11-15)22-9-8-21-17)12-18(23-24)14-4-3-5-16(10-14)26-2/h3-11,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKBGWZIFYETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate can then undergo cyclization with quinoxaline derivatives under acidic or basic conditions to form the dihydropyrazole ring. The final step involves the acylation of the dihydropyrazole with ethanoyl chloride to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products Formed:
Oxidation: Hydroxy or carbonyl derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline and pyrazole rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of pyrazoline derivatives are highly dependent on the substituents attached to the core structure. Below is a comparative analysis of Mt-3-PQPP and its analogs:
Table 1: Structural and Functional Comparison of Selected Pyrazoline Derivatives
Key Observations:
Substituent Position and Activity: Mt-3-PQPP’s 3-methoxyphenyl group contrasts with the 4-substituted analogs (e.g., 4-chlorophenyl in Cl-4-PQPP). Compound 12 (4-methoxyphenyl) demonstrates potent FabH inhibition, suggesting that para-substituted electron-donating groups improve enzyme binding .
Quinoxaline vs. Other Heterocycles: Mt-3-PQPP and Cl-4-PQPP incorporate a quinoxaline moiety, which enhances π-π stacking and electron-withdrawing properties compared to simpler aryl groups (e.g., phenyl in ). This likely contributes to their efficacy as corrosion inhibitors . Compounds with quinoline () or thiazole () substituents exhibit distinct electronic profiles, affecting their applications in medicinal chemistry.
Such planarity facilitates intermolecular interactions in crystal packing or target binding . In contrast, the 74.88° dihedral angle in suggests significant non-planarity, which may reduce stacking interactions .
Biological Activity
The compound 1-(3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 346.39 g/mol. The structure features several functional groups:
- Methoxyphenyl group : Influences electronic properties and interactions with biological targets.
- Quinoxalinyl group : Enhances binding interactions, potentially increasing pharmacological efficacy.
- Dihydropyrazolyl group : Contributes to the compound's overall stability and reactivity.
Structural Features Table
| Feature | Description |
|---|---|
| Molecular Formula | C20H18N4O2 |
| Molecular Weight | 346.39 g/mol |
| Functional Groups | Methoxyphenyl, quinoxalinyl, dihydropyrazolyl |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study evaluating pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cells. The compounds showed approximately 50-60% inhibition at concentrations of 100 μM, indicating selective toxicity towards cancerous cells while sparing healthy cells .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoxaline and pyrazole rings can participate in π-π stacking interactions or hydrogen bonding, which may enhance binding affinity and specificity towards these targets .
Case Studies
- Cytotoxicity Assay :
- Selectivity Studies :
Comparative Biological Activity Table
| Compound | Cell Line | IC50 (μM) | % Inhibition at 100 μM |
|---|---|---|---|
| This compound | SH-SY5Y neuroblastoma | TBD | 50-60% |
| Vincristine | SH-SY5Y neuroblastoma | TBD | Positive Control |
| Control (untreated) | SH-SY5Y neuroblastoma | N/A | 0% |
Q & A
Q. Table 1: Comparative Synthesis Conditions
Basic: What structural characterization techniques are essential for confirming the compound’s identity?
Methodological Answer:
X-ray Crystallography : Determines bond lengths, dihedral angles, and crystal packing. For example, dihedral angles between aromatic rings (e.g., 76.67° between phenyl groups) and hydrogen-bonding networks (C–H···O interactions) are critical for structural validation .
NMR Spectroscopy :
- ¹H NMR : Peaks for pyrazoline protons (δ 3.0–4.0 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- ¹³C NMR : Carbonyl signals (δ 190–200 ppm) confirm the ethanone moiety.
FTIR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=N (~1600 cm⁻¹) .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value () | Value () |
|---|---|---|
| Space group | Monoclinic, P21/c | Monoclinic, P21/c |
| a (Å) | 5.3937 | 5.3937 |
| β (°) | 95.144 | 95.144 |
| Hydrogen bonds | C5–H5A···O2, C16–H16B···O2 | C–H···π interactions |
Basic: Which analytical methods are used to assess purity and stability?
Methodological Answer:
HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phases often use acetonitrile/water gradients .
Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C for most pyrazoline derivatives).
Karl Fischer Titration : Measures residual moisture (<0.5% for crystalline forms) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetic acid, but may require longer reaction times .
Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate hydrazone formation, reducing reflux time by 30–50% .
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 20 minutes at 100°C) while maintaining yields >75% .
Contradiction Resolution : Conflicting yields in literature (e.g., 65% vs. 85%) often stem from substituent electronic effects. Electron-withdrawing groups on the aryl ring slow cyclization, requiring extended reflux .
Advanced: How do hydrogen-bonding networks influence the compound’s crystallographic behavior?
Methodological Answer:
Intermolecular Interactions :
- C–H···O Bonds : Stabilize 1D chains along specific crystallographic axes (e.g., [010] direction in ).
- C–H···π Interactions : Contribute to layered packing, as seen in .
Impact on Stability : Stronger hydrogen bonds (e.g., O···H distances <2.5 Å) correlate with higher melting points (>400 K) .
Methodology : Use Mercury software to analyze .cif files from X-ray data, focusing on intermolecular contacts and Hirshfeld surfaces .
Advanced: What computational methods predict the compound’s electronic and reactive properties?
Methodological Answer:
DFT Calculations :
- HOMO-LUMO Gaps : Predict reactivity (e.g., gaps <4 eV suggest electrophilic susceptibility).
- MEP Surfaces : Identify nucleophilic regions (e.g., quinoxaline nitrogen atoms).
Molecular Docking : Screens for binding affinity with biological targets (e.g., kinases), though experimental validation is required .
MD Simulations : Assess solvation effects and conformational stability in aqueous/DMSO environments .
Advanced: How to resolve contradictions in reported spectroscopic data?
Methodological Answer:
Source Analysis : Cross-reference solvent-dependent shifts (e.g., DMSO-d6 vs. CDCl₃ in NMR).
Crystallographic Validation : Compare experimental vs. calculated powder XRD patterns to detect polymorphic variations .
Reproducibility : Replicate synthesis using identical reagents (e.g., hydrazine hydrate purity >98%) and strict anhydrous conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
